Methyl (4S,5S,6R,7R,9S)-6,18-dimethoxy-7-(3,4,5-trimethoxybenzoyl)oxy-11,21-diazatetracyclo[12.7.0.04,9.015,20]henicosa-1(14),15(20),16,18-tetraene-5-carboxylate Methyl (4S,5S,6R,7R,9S)-6,18-dimethoxy-7-(3,4,5-trimethoxybenzoyl)oxy-11,21-diazatetracyclo[12.7.0.04,9.015,20]henicosa-1(14),15(20),16,18-tetraene-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 16625-52-8
VCID: VC21023535
InChI: InChI=1S/C33H42N2O9/c1-38-20-7-8-22-23-11-12-34-17-19-15-28(44-32(36)18-13-26(39-2)30(41-4)27(14-18)40-3)31(42-5)29(33(37)43-6)21(19)9-10-24(23)35-25(22)16-20/h7-8,13-14,16,19,21,28-29,31,34-35H,9-12,15,17H2,1-6H3/t19-,21+,28-,29+,31+/m1/s1
SMILES: COC1C(CC2CNCCC3=C(CCC2C1C(=O)OC)NC4=C3C=CC(=C4)OC)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC
Molecular Formula: C33H42N2O9
Molecular Weight: 610.7 g/mol

Methyl (4S,5S,6R,7R,9S)-6,18-dimethoxy-7-(3,4,5-trimethoxybenzoyl)oxy-11,21-diazatetracyclo[12.7.0.04,9.015,20]henicosa-1(14),15(20),16,18-tetraene-5-carboxylate

CAS No.: 16625-52-8

Cat. No.: VC21023535

Molecular Formula: C33H42N2O9

Molecular Weight: 610.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl (4S,5S,6R,7R,9S)-6,18-dimethoxy-7-(3,4,5-trimethoxybenzoyl)oxy-11,21-diazatetracyclo[12.7.0.04,9.015,20]henicosa-1(14),15(20),16,18-tetraene-5-carboxylate - 16625-52-8

Specification

CAS No. 16625-52-8
Molecular Formula C33H42N2O9
Molecular Weight 610.7 g/mol
IUPAC Name methyl (4S,5S,6R,7R,9S)-6,18-dimethoxy-7-(3,4,5-trimethoxybenzoyl)oxy-11,21-diazatetracyclo[12.7.0.04,9.015,20]henicosa-1(14),15(20),16,18-tetraene-5-carboxylate
Standard InChI InChI=1S/C33H42N2O9/c1-38-20-7-8-22-23-11-12-34-17-19-15-28(44-32(36)18-13-26(39-2)30(41-4)27(14-18)40-3)31(42-5)29(33(37)43-6)21(19)9-10-24(23)35-25(22)16-20/h7-8,13-14,16,19,21,28-29,31,34-35H,9-12,15,17H2,1-6H3/t19-,21+,28-,29+,31+/m1/s1
Standard InChI Key APLVTQNSTBUCFT-QRJBZLATSA-N
Isomeric SMILES CO[C@H]1[C@@H](C[C@@H]2CNCCC3=C(CC[C@@H]2[C@@H]1C(=O)OC)NC4=C3C=CC(=C4)OC)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC
SMILES COC1C(CC2CNCCC3=C(CCC2C1C(=O)OC)NC4=C3C=CC(=C4)OC)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC
Canonical SMILES COC1C(CC2CNCCC3=C(CCC2C1C(=O)OC)NC4=C3C=CC(=C4)OC)OC(=O)C5=CC(=C(C(=C5)OC)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator